molecular formula C13H17N3O3S B1392500 N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide CAS No. 1105556-90-8

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Cat. No. B1392500
M. Wt: 295.36 g/mol
InChI Key: DOCQXYFGVDSSKV-UHFFFAOYSA-N
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Description

“N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.

Scientific Research Applications

Vascular Smooth Muscle Relaxants and Antihypertensive Agents A study found that certain tetrahydropyrrolo[1,2-a]quinoxalines, which are structurally related to N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide, demonstrated significant relaxation in aortic smooth muscle and antihypertensive activity, highlighting their potential as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).

Synthesis and Antimicrobial Activity A 2016 study discussed the synthesis and biological evaluation of various quinoxaline derivatives, including those structurally similar to N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide, demonstrating their potential for antitumor and antifungal activities (El‐Sayed et al., 2016).

Interactions in Aqueous Solutions Research in 2015 focused on the interactions of quinoxaline derivatives in aqueous solutions, providing insights into the physicochemical properties of these compounds, which may be relevant for the scientific understanding of compounds like N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (Raphael et al., 2015).

Chemical Synthesis and Transformation The synthesis and structural analysis of various quinoxaline derivatives, including those related to N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide, have been a subject of study, shedding light on the chemical properties and potential transformations of these compounds (Kurasawa et al., 1989).

Cytotoxic Effects on Human Cancer Cell Lines Quinoxaline derivatives have been studied for their cytotoxic effects on human cancer cell lines, indicating their potential as anticancer agents. This research could be relevant to understanding the biological activities of compounds like N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (Yoo et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its complex structure, it could be of interest in various areas of chemistry and biology .

properties

IUPAC Name

N-methyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-14-20(18,19)9-5-6-11-10(8-9)15-13(17)12-4-2-3-7-16(11)12/h5-6,8,12,14H,2-4,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCQXYFGVDSSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 2
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 3
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 4
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 5
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

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